molecular formula C22H26N6O9S B2472381 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate CAS No. 1351647-74-9

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate

Cat. No.: B2472381
CAS No.: 1351647-74-9
M. Wt: 550.54
InChI Key: JIUMHEQZPGWMNU-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate is a useful research compound. Its molecular formula is C22H26N6O9S and its molecular weight is 550.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with certain receptors or enzymes in the body

Mode of Action

The compound likely interacts with its targets by binding to them, which can cause a change in the target’s function . This interaction can lead to a series of biochemical reactions, resulting in the observed effects of the compound .

Biochemical Pathways

Based on the structure of the compound, it may be involved in pathways related to the function of its targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are critical for understanding its bioavailability. They are metabolized by the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. These effects can range from changes in cell signaling to alterations in gene expression

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS.2C2H2O4/c1-13-12-26-18(19-13)22-17(25)11-24-8-6-23(7-9-24)10-16-20-14-4-2-3-5-15(14)21-16;2*3-1(4)2(5)6/h2-5,12H,6-11H2,1H3,(H,20,21)(H,19,22,25);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUMHEQZPGWMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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